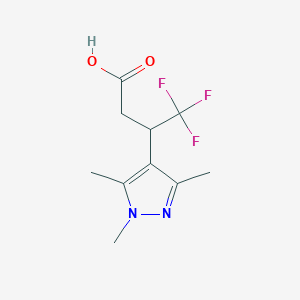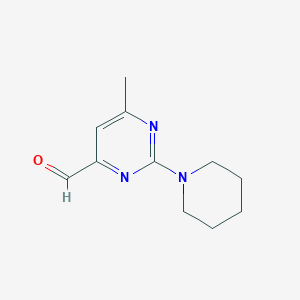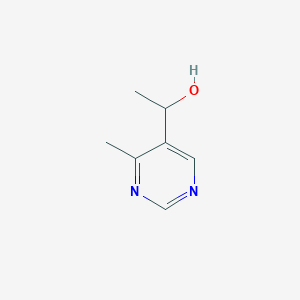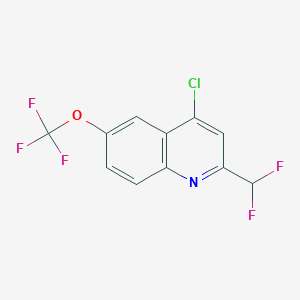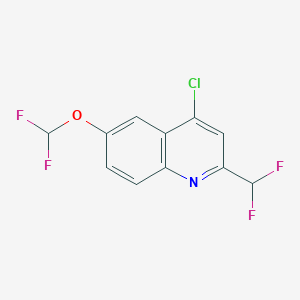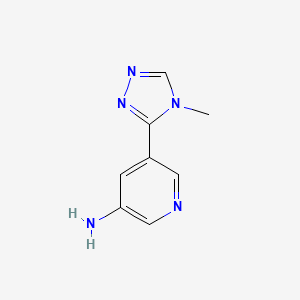
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine
Descripción general
Descripción
The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the pyridin-3-yl group indicates that this compound also belongs to the class of compounds known as pyridines and derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a 1,2,4-triazole ring via a single bond. The triazole ring would carry a methyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
As a member of the triazole and pyridine families, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating methyl group on the triazole ring and the electron-withdrawing nitrogen atoms in the pyridine and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms would likely make this compound relatively stable. It would likely be soluble in organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activities
- Antimicrobial Properties: Compounds derived from 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine demonstrate significant antimicrobial activities. Research shows these compounds exhibit good or moderate activity against a range of microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009), (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Evaluation
- Potential in Anticancer Applications: Certain derivatives of this compound have shown potent activity against various human cancer cell lines, indicating their potential use in anticancer therapies (Megally Abdo & Kamel, 2015).
Corrosion Inhibition
- Use in Corrosion Inhibition: Schiff’s bases of this compound have been explored as effective corrosion inhibitors, particularly in the context of mild steel protection in acidic environments (Ansari, Quraishi, & Singh, 2014).
Synthesis of Complexes
- Complex Synthesis with Metals: Research has been conducted on synthesizing Rh(III) complexes with pyridyl triazole ligands, showcasing its versatility in forming metal-organic frameworks (Burke, Gallagher, Indelli, & Vos, 2004).
Schiff Base Synthesis
- Formation of Schiff Bases: This compound is instrumental in the formation of Schiff bases, which are crucial in a variety of chemical reactions and potential pharmaceutical applications (Gümüş, 2019).
Antioxidant Properties
- Exhibiting Antioxidant Activities: Derivatives of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine have been studied for their antioxidant properties, indicating their potential use in combating oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQXWVCFPSMPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



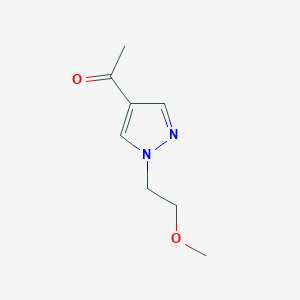
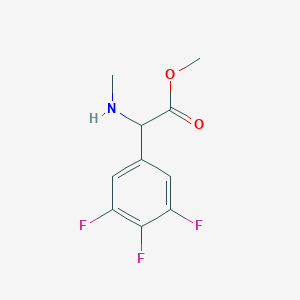
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)
![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
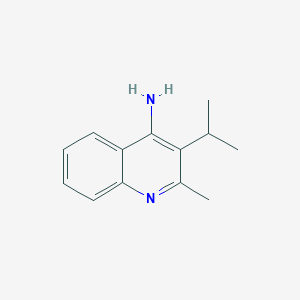

![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
